Tert-butyl 2-amino-2-(1-methylcyclopropyl)acetate
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Overview
Description
Tert-butyl 2-amino-2-(1-methylcyclopropyl)acetate is an organic compound with the molecular formula C10H19NO2 and a molecular weight of 185.267 This compound is of interest due to its unique structural features, which include a tert-butyl group, an amino group, and a cyclopropyl ring
Preparation Methods
The synthesis of tert-butyl 2-amino-2-(1-methylcyclopropyl)acetate typically involves the reaction of tert-butyl bromoacetate with 1-methylcyclopropylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Chemical Reactions Analysis
Tert-butyl 2-amino-2-(1-methylcyclopropyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form amines or other reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or esters, respectively.
Scientific Research Applications
Tert-butyl 2-amino-2-(1-methylcyclopropyl)acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-2-(1-methylcyclopropyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with target molecules, while the cyclopropyl ring can provide steric hindrance, affecting the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Tert-butyl 2-amino-2-(1-methylcyclopropyl)acetate can be compared with similar compounds such as tert-butyl 2-amino-2-(cyclopropyl)acetate and tert-butyl 2-amino-2-(1-ethylcyclopropyl)acetate. These compounds share similar structural features but differ in the substitution pattern on the cyclopropyl ring.
Properties
IUPAC Name |
tert-butyl 2-amino-2-(1-methylcyclopropyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-9(2,3)13-8(12)7(11)10(4)5-6-10/h7H,5-6,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBLNGGWMFZUFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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